molecular formula C13H13N3O4 B3844673 6-ethoxy-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

6-ethoxy-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Cat. No. B3844673
M. Wt: 275.26 g/mol
InChI Key: YZLCWECERJJGFO-UHFFFAOYSA-N
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Description

6-ethoxy-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmine has been used in traditional medicine for its psychoactive properties and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

Harmine exerts its effects through various mechanisms, including the inhibition of monoamine oxidase A (MAO-A), which is involved in the breakdown of serotonin and other neurotransmitters. Harmine also activates the Wnt signaling pathway, which plays a role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects, including the inhibition of DNA topoisomerase, which is involved in DNA replication and repair. Harmine has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, 6-ethoxy-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Harmine has several advantages for lab experiments, including its availability and low cost. Harmine is also relatively stable and can be easily synthesized. However, 6-ethoxy-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has several limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 6-ethoxy-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, including its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Harmine has been shown to have neuroprotective effects and may be beneficial in the treatment of these diseases. Additionally, this compound has been studied as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to determine the safety and efficacy of this compound for these and other potential therapeutic applications.

Scientific Research Applications

Harmine has been studied extensively for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-depressant properties. Harmine has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 6-ethoxy-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been studied as a potential treatment for depression, as it has been shown to increase the levels of serotonin and other neurotransmitters in the brain.

properties

IUPAC Name

6-ethoxy-8-nitro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-20-7-5-9-8-3-4-14-13(17)12(8)15-11(9)10(6-7)16(18)19/h5-6,15H,2-4H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLCWECERJJGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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